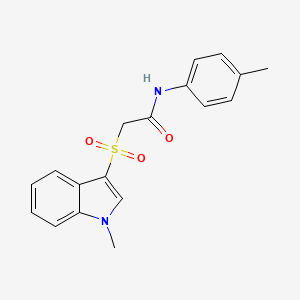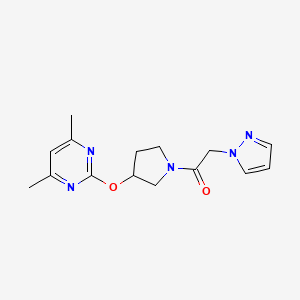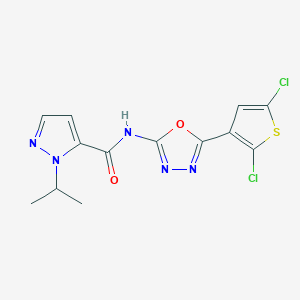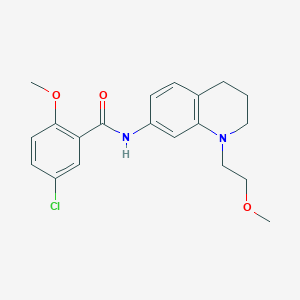
2-(1-methylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide, also known as MIAS, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential and In Silico Study
- A research conducted by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE). This suggests potential applications in enzyme inhibition (Abbasi et al., 2019).
Antimicrobial Activity
- Darwish et al. (2014) utilized a compound related to the one for the synthesis of various heterocycles. The new compounds were evaluated for their in vitro antibacterial and antifungal activities and showed promising results, indicating potential in antimicrobial applications (Darwish et al., 2014).
- Another study by Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potential, further emphasizing the role of such compounds in combating bacterial infections (Iqbal et al., 2017).
Antioxidant Activity
- Talapuru et al. (2014) reported the synthesis of amidomethane sulfonyl-linked bis heterocycles from related compounds, which exhibited excellent antioxidant activity (Talapuru et al., 2014).
Cancer Research and Immunomodulation
- Wang et al. (2004) explored the compound CL 259,763, which shares a structural similarity, for its capacity to modify the reactivity of lymphoid cell populations affected by tumor growth. This suggests potential applications in cancer immunotherapy (Wang et al., 2004).
Chemical Synthesis and Modification
- Research by Jordan and Markwell (1978) involved the reaction of N-(2-Acetylbenzofuran-3-yl)acetamide with various agents, contributing to the understanding of chemical reactions and modifications involving related compounds (Jordan & Markwell, 1978).
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(21)12-24(22,23)17-11-20(2)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZGVIRYXZJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2360109.png)

![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)
